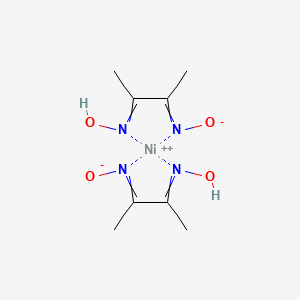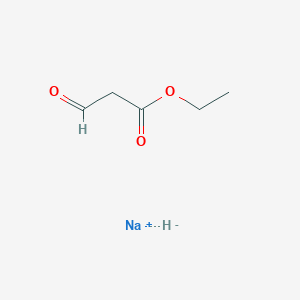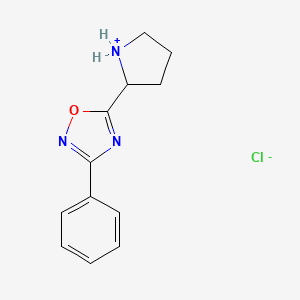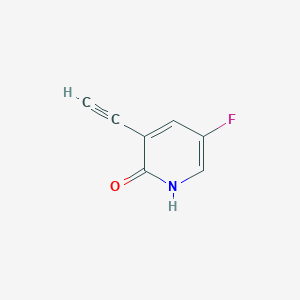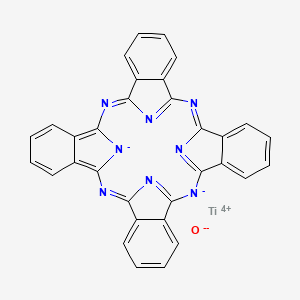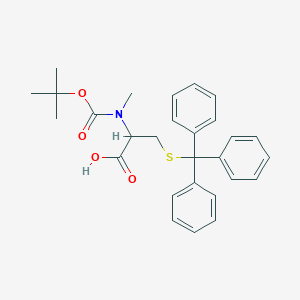
N-Boc-N-methyl-S-trityl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-N-methyl-S-trityl-L-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, the sulfur atom is protected by a trityl group, and the amino group is methylated. This compound is commonly used in peptide synthesis and serves as a protected form of cysteine to prevent unwanted reactions during synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methyl-S-trityl-L-cysteine typically involves the following steps:
Protection of the Sulfur Group: The sulfur atom of L-cysteine is protected by reacting it with trityl chloride in the presence of a base such as triethylamine. This forms S-trityl-L-cysteine.
Protection of the Amino Group: The amino group is then protected by reacting the S-trityl-L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, forming N-Boc-S-trityl-L-cysteine.
Methylation of the Amino Group: Finally, the amino group is methylated using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity .
化学反应分析
Types of Reactions: N-Boc-N-methyl-S-trityl-L-cysteine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and trityl protecting groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the sulfur atom or the amino group.
Oxidation and Reduction Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while trityl deprotection can be achieved using mild acids like acetic acid.
Substitution: Methyl iodide is used for methylation of the amino group.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products:
Deprotected Cysteine: Removal of protecting groups yields free cysteine.
Methylated Derivatives: Methylation reactions yield N-methylated cysteine derivatives.
科学研究应用
N-Boc-N-methyl-S-trityl-L-cysteine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the protecting groups prevent unwanted side reactions.
Bioconjugation: The compound is used in bioconjugation reactions to attach cysteine residues to other molecules.
Drug Development: It serves as an intermediate in the synthesis of cysteine-containing drugs and bioactive peptides.
Biological Studies: The compound is used in studies involving cysteine metabolism and the role of cysteine residues in proteins.
作用机制
The mechanism of action of N-Boc-N-methyl-S-trityl-L-cysteine involves the protection of the cysteine residue during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the trityl group protects the sulfur atom. This allows for selective reactions at other functional groups without affecting the cysteine residue .
相似化合物的比较
N-Boc-S-trityl-L-cysteine: Similar to N-Boc-N-methyl-S-trityl-L-cysteine but without the methylation of the amino group.
N-Boc-L-cysteine: Lacks the trityl protection on the sulfur atom.
N-methyl-L-cysteine: Lacks both Boc and trityl protecting groups.
Uniqueness: this compound is unique due to the combination of Boc and trityl protecting groups along with the methylation of the amino group. This provides enhanced stability and selectivity during peptide synthesis compared to other similar compounds .
属性
分子式 |
C28H31NO4S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29(4)24(25(30)31)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,30,31) |
InChI 键 |
IWQYQHAVCMXYML-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)

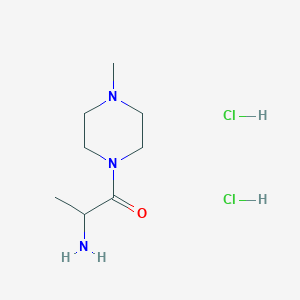
![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)
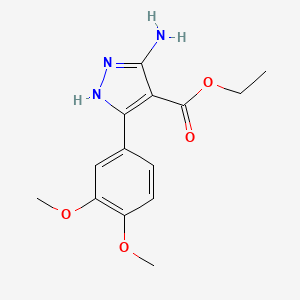
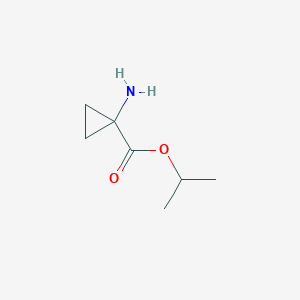
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride](/img/structure/B12509059.png)
